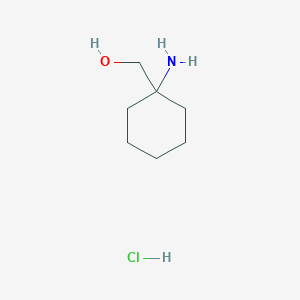

(1-Aminocyclohexyl)methanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18892. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPOOMVFQWOTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-68-4 | |

| Record name | 5460-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-aminocyclohexyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(1-Aminocyclohexyl)methanol hydrochloride is a key chemical intermediate that serves as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its unique structural features, combining a primary amine and a primary alcohol on a cyclohexane scaffold, offer multiple points for chemical modification, making it a valuable tool for medicinal chemists and researchers. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and notable applications, with a focus on its role in drug discovery.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and water solubility compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5460-68-4 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO | [2][4] |

| Molecular Weight | 165.66 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Melting Point | 162-164 °C | [3] |

| Boiling Point | 212 °C at 760 mmHg | [3] |

| Purity | Typically ≥95% | [1][2] |

| SMILES | Cl.NC1(CO)CCCCC1 | [2] |

| InChI | InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H | [1][3] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of (1-Aminocyclohexyl)methanol involves the reduction of the readily available 1-aminocyclohexanecarboxylic acid. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Synthesis of (1-Aminocyclohexyl)methanol (Free Base)

The primary method for synthesizing the free base is the reduction of 1-aminocyclohexanecarboxylic acid using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 1-Aminocyclohexanecarboxylic Acid

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are necessary to reduce the carboxylic acid functional group to a primary alcohol. The use of an anhydrous aprotic solvent like THF is crucial as LAH reacts violently with water and other protic solvents.

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (x eq.) in anhydrous THF.

-

Addition of Amino Acid: 1-Aminocyclohexanecarboxylic acid (1 eq.) is added portion-wise to the stirred LAH suspension at 0 °C to control the initial exothermic reaction.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling in an ice bath. This procedure is critical for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts, which facilitates filtration.

-

Work-up and Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (1-Aminocyclohexyl)methanol as an oil or a low-melting solid.

Formation of the Hydrochloride Salt

To improve handling and stability, the free base is converted to its hydrochloride salt.

Experimental Protocol: Preparation of this compound

Causality: The basic amino group of (1-Aminocyclohexyl)methanol readily reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium chloride salt. This salt is typically a crystalline solid that is easier to handle, purify, and store than the free base.

Step-by-Step Methodology:

-

Dissolution: The crude (1-Aminocyclohexyl)methanol is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the free base until the pH becomes acidic.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution as a white solid. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexane ring protons. A singlet or a broad singlet for the hydroxyl proton and the amine protons (which may exchange with D₂O). A characteristic singlet for the two protons of the -CH₂OH group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon attached to the amino and hydroxymethyl groups, the methylene carbon of the -CH₂OH group, and the carbons of the cyclohexane ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong, broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the alcohol and the ammonium salt. A C-O stretching band would be expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of water or the hydroxymethyl group. For the hydrochloride salt, soft ionization techniques would likely show the protonated molecule [M+H]⁺ at m/z 130.[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the primary alcohol.

Caption: Key reaction pathways for (1-Aminocyclohexyl)methanol.

-

Reactions of the Amino Group: The primary amine is nucleophilic and can participate in a variety of common organic reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes and ketones.

-

Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, and etherification, for instance, through the Williamson ether synthesis.

The hydrochloride salt form protects the amine from participating in some reactions. The free base can be easily generated by treatment with a mild base for reactions where the amine's nucleophilicity is desired.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Pharmaceutical Scaffolding: The cyclohexane ring provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific spatial arrangement. This is particularly useful in the design of ligands that bind to biological targets such as enzymes and receptors.

-

Drug Discovery: This compound and its derivatives have been explored in the development of various therapeutic agents. Its utility as a building block for proteomics research has been noted.[4] The structural motif is present in molecules investigated for their potential as inhibitors of the Hepatitis C virus.

-

Combinatorial Chemistry: The presence of two distinct functional groups allows for the sequential or orthogonal derivatization of the molecule, making it a suitable scaffold for the generation of chemical libraries for high-throughput screening.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Recommended Handling Precautions:

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational chemical building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, dual functionality, and rigid cyclohexane core make it an attractive starting material for the development of novel compounds with diverse applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers looking to leverage this versatile molecule in their scientific endeavors.

References

- PubChem. (1-Aminocyclohexyl)methanol. [Link]

- PubChemLite. (1-aminocyclohexyl)methanol (C7H15NO). [Link]

Sources

(1-Aminocyclohexyl)methanol hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of (1-Aminocyclohexyl)methanol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound that serves as a crucial building block in modern medicinal chemistry and materials science. Its structure, featuring a rigid cyclohexyl scaffold substituted with both a primary amine and a primary alcohol, provides a versatile platform for the synthesis of more complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for further chemical modification.[1] This guide provides an in-depth analysis of its molecular structure, the spectroscopic techniques used for its characterization, a validated synthetic pathway, and its applications in research and development.

Part 1: Core Molecular Structure & Physicochemical Properties

The fundamental identity of this compound is defined by its unique arrangement of atoms and functional groups. The molecule consists of a cyclohexane ring where one carbon atom (C1) is geminally substituted with an aminomethyl group (-CH₂NH₃⁺) and a hydroxymethyl group (-CH₂OH).

Structural Representation

The 2D structure illustrates the connectivity of the atoms. The central cyclohexyl ring is non-aromatic and saturated. The C1 carbon is a quaternary center, bonded to the C2 and C6 carbons of the ring, a hydroxymethyl group, and an amino group. In its hydrochloride form, the basic amino group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.

Caption: 2D Structure of this compound.

Conformational Analysis

The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. The bulky aminomethyl and hydroxymethyl groups attached to the same carbon atom (C1) will occupy axial and equatorial positions. A conformational equilibrium exists, though the energetic difference between the two chair conformers is complex due to the geminal substitution. This defined three-dimensional structure is a key feature exploited in drug design, as it allows for precise spatial positioning of pharmacophoric elements.

Physicochemical Data Summary

Quantitative data provides a clear profile of the compound for experimental and modeling purposes.

| Property | Value | Source |

| CAS Number | 5460-68-4 | [2][3][4] |

| Molecular Formula | C₇H₁₆ClNO | [3][5] |

| Molecular Weight | 165.66 g/mol | [2][3][5] |

| IUPAC Name | (1-aminocyclohexyl)methanol;hydrochloride | [4] |

| SMILES | Cl.NC1(CO)CCCCC1 | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Inert atmosphere, room temperature | [2] |

Part 2: Spectroscopic Signature for Structural Verification

The elucidation and confirmation of the molecular structure rely on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and connectivity. As a senior scientist, the key is not just to acquire the data, but to interpret it correctly based on foundational chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Expected):

-

Cyclohexane Protons (-CH₂-) : A broad, complex multiplet would be expected in the δ 1.2-1.8 ppm region, integrating to 10 protons. The complexity arises from the overlapping signals of axial and equatorial protons, each with distinct chemical environments.

-

Hydroxymethyl Protons (-CH₂OH) : A singlet would be expected around δ 3.5-3.7 ppm, integrating to 2 protons. Its proximity to the electronegative oxygen atom shifts it downfield.

-

Hydroxyl Proton (-OH) : A broad singlet, exchangeable with D₂O, typically appearing between δ 2.0-4.0 ppm. Its chemical shift can be highly variable depending on concentration and solvent.

-

Ammonium Protons (-NH₃⁺) : A broad singlet would be expected in the δ 7.5-8.5 ppm region, integrating to 3 protons. The protonation of the amine group significantly shifts these protons downfield. This signal is also exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy (Expected):

-

Quaternary Carbon (C1) : A signal around δ 60-65 ppm, showing no protons attached in a DEPT experiment.

-

Hydroxymethyl Carbon (-CH₂OH) : A signal around δ 65-70 ppm.

-

Cyclohexane Carbons (-CH₂-) : Multiple signals would be expected in the δ 20-40 ppm region, reflecting the different chemical environments of the ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) | Characteristic of hydrogen-bonded hydroxyl groups. |

| N-H Stretch (Ammonium) | 2800-3100 (Broad, Strong) | The N-H stretching vibrations in an R-NH₃⁺ group are strong and appear at lower frequencies than in a free amine. |

| C-H Stretch (Aliphatic) | 2850-2960 | Typical for sp³ C-H bonds in the cyclohexane ring and hydroxymethyl group. |

| N-H Bend (Ammonium) | 1500-1600 | A characteristic bending vibration for the ammonium group. |

| C-O Stretch (Alcohol) | 1000-1260 | Corresponds to the stretching vibration of the primary alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Using Electrospray Ionization (ESI) in positive ion mode, the molecule would be detected as its free base cation.

-

Expected [M+H]⁺ : 130.12 m/z, corresponding to the protonated free base (C₇H₁₅NO). The hydrochloride salt dissociates in solution.

-

Key Fragmentation Pathways :

-

Loss of water (-18 Da) from the [M+H]⁺ ion to yield a fragment at m/z 112.11.

-

Loss of the hydroxymethyl radical (-•CH₂OH, -31 Da) to yield a fragment at m/z 99.11.

-

Cleavage of the C-C bond to lose the entire hydroxymethyl group, leading to the 1-aminocyclohexyl cation.

-

Part 3: Validated Synthetic Pathway

Understanding the synthesis of this compound is critical for ensuring purity and for potential derivatization. The most common and efficient route begins with the readily available 1-amino-1-cyclohexanecarboxylic acid.[6]

Synthetic Workflow Diagram

The process is a straightforward reduction of a carboxylic acid to a primary alcohol, followed by conversion to the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction and Salt Formation

Trustworthiness in synthesis comes from meticulous execution and an understanding of the underlying chemistry. This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) as a suspension in anhydrous tetrahydrofuran (THF).

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. Anhydrous conditions and an inert atmosphere are critical as LiAlH₄ reacts violently with water.

-

-

Addition of Starting Material:

-

Slowly add 1-amino-1-cyclohexanecarboxylic acid (1.0 equivalent) portion-wise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Causality: The addition must be slow and controlled due to the highly exothermic nature of the reaction.

-

-

Reaction:

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy to drive the reduction to completion.

-

-

Workup (Quenching):

-

Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Causality: This specific sequence (Fieser workup) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation of Free Base:

-

Stir the resulting mixture at room temperature for 30 minutes. Filter the solid salts and wash them thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (1-Aminocyclohexyl)methanol free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.

-

Slowly add a solution of HCl in diethyl ether (or gaseous HCl) until the solution becomes acidic (test with pH paper).

-

Causality: The protonation of the basic amine by HCl causes the much less soluble hydrochloride salt to precipitate from the non-polar organic solvent.

-

-

Purification:

-

Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Part 4: Applications in Drug Development

The utility of this compound lies in its role as a rigid bifunctional scaffold.

-

Scaffold for Combinatorial Chemistry: The primary amine and primary alcohol serve as orthogonal handles for chemical modification. The amine can be readily acylated, alkylated, or used in reductive amination, while the alcohol can be esterified, etherified, or oxidized. This allows for the rapid generation of libraries of compounds for high-throughput screening.

-

Constrained Analogues: In drug design, replacing a flexible aliphatic chain with a rigid cyclohexyl ring can lock a molecule into a specific, biologically active conformation. This can lead to improved binding affinity and selectivity for a target protein.

-

Precursor for Bioactive Molecules: This compound is a known building block for synthesizing molecules with potential applications in various therapeutic areas. Its structure is a component of compounds investigated for their activity as receptor modulators or enzyme inhibitors.[1]

Conclusion

This compound is more than a simple chemical; it is a precisely defined molecular tool. Its structural rigidity, bifunctionality, and well-characterized spectroscopic signature make it an invaluable asset for researchers in synthetic and medicinal chemistry. A thorough understanding of its structure, as detailed in this guide, is the foundation for its effective application in the development of novel therapeutics and advanced materials.

References

- (1-amino-4-methylcyclohexyl)methanol hydrochloride. Ekart. [Link]

- (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153.

- (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. Chemsrc. [Link]

- This compound|CAS 5460-68-4. 3ASenrise. [Link]

- (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201.

Sources

- 1. (1-Aminocyclobutyl)methanol hydrochloride (1392213-15-8) for sale [vulcanchem.com]

- 2. This compound | 5460-68-4 [sigmaaldrich.com]

- 3. This compound 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. (1-aminocyclohexyl)methanol synthesis - chemicalbook [chemicalbook.com]

An Inquiry into the Mechanistic Action of (1-Aminocyclohexyl)methanol hydrochloride: Acknowledging a Gap in the Scientific Literature

For the Attention of Researchers, Scientists, and Drug Development Professionals,

This document serves to address the inquiry into the mechanism of action of (1-Aminocyclohexyl)methanol hydrochloride. Following a comprehensive review of publicly available scientific literature and chemical databases, it is clear that the detailed pharmacological properties of this specific compound have not been extensively characterized. The current body of research accessible through broad searches does not contain specific studies elucidating its biological targets, signaling pathways, or overall mechanism of action.

While the compound is available from various chemical suppliers and is cataloged in chemical databases, the information is largely limited to its chemical and physical properties. It is frequently positioned as a potential building block or precursor for the synthesis of other bioactive molecules, but direct investigations into its own biological activity are notably scarce[1]. This presents a significant gap in the current scientific understanding of this molecule.

I. Current State of Knowledge

(1-Aminocyclohexyl)methanol, in its hydrochloride form, is a well-defined chemical entity with the following key identifiers:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆ClNO | [2] |

| Molecular Weight | 165.66 g/mol | [3] |

| CAS Number | 5460-68-4 | [2][3] |

The structure of this compound is characterized by a cyclohexane ring bearing both an amino group and a methanol group attached to the same carbon atom.

II. The Uncharted Territory: Mechanism of Action

A thorough search for data pertaining to the mechanism of action of this compound did not yield specific results. In the realm of drug discovery and development, elucidating the mechanism of action is a critical step that involves a series of investigative processes. If this compound were to be characterized, a typical research workflow would be as follows:

Figure 1. A generalized workflow for determining the mechanism of action of a novel chemical entity.

III. Postulated Avenues for Investigation

Given the structure of (1-Aminocyclohexyl)methanol, one could hypothesize potential, albeit unproven, areas of investigation. The presence of a primary amine and a hydroxyl group on a cyclohexane scaffold suggests possibilities for interaction with various biological targets. For instance, compounds with similar structural motifs, such as aminocycloalkanes, have been explored for a range of activities. However, it must be stressed that this is speculative without direct experimental evidence for this compound.

IV. Conclusion and a Call for Research

Future investigations would need to begin with foundational pharmacological screening to identify any biological activity. Should any activity be confirmed, subsequent studies would be required to identify the molecular target(s) and elucidate the downstream signaling pathways.

This document, therefore, stands as a summary of the current lack of information and a call to the scientific community to explore the potential pharmacological landscape of this and other under-characterized chemical entities.

V. References

-

PubChem. (1-Aminocyclohexyl)methanol. National Institutes of Health. [Link]

-

PubChem. (1-Aminocyclobutyl)methanol hydrochloride. National Institutes of Health. [Link]

Sources

(1-Aminocyclohexyl)methanol hydrochloride solubility data

An In-depth Technical Guide to the Solubility of (1-Aminocyclohexyl)methanol Hydrochloride

Abstract

Introduction: The Primacy of Solubility in Drug Development

This compound is a bifunctional organic molecule containing a primary amine and a primary alcohol substituted on a cyclohexane ring. As a hydrochloride salt, it is expected to exhibit favorable aqueous solubility. However, "favorable" is a qualitative term; successful drug development demands precise, quantitative data. Solubility dictates the choice of formulation strategies (e.g., solutions, suspensions), the feasibility of intravenous administration, and directly impacts the dissolution rate, a key factor in oral absorption.

This guide moves beyond theoretical discussions to provide a self-validating, practical framework for solubility determination. We will explore the physicochemical properties of the target molecule, present a gold-standard experimental protocol, and discuss the critical factors that modulate its solubility.

Physicochemical Profile and Expected Solubility Behavior

Understanding the inherent properties of a molecule is paramount to predicting its behavior. The structure and key descriptors for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 5460-68-4 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Physical Form | Solid | [1] |

| LogP (free base) | 1.34 (Predicted) | [2] |

| pKa (Amine, Predicted) | ~9.5 - 10.5 | (Estimated based on similar structures) |

Expert Insights on Expected Solubility:

-

Aqueous Solubility: As a hydrochloride salt, the molecule is fully protonated and ionized at neutral pH. The presence of the polar hydroxyl (-OH) and ammonium (-NH₃⁺) groups facilitates strong hydrogen bonding with water. Therefore, high aqueous solubility is anticipated. The key is to quantify this solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8), as recommended in biopharmaceutics classification system (BCS) guidelines.[3]

-

pH-Dependent Solubility: The solubility will be highly dependent on pH. In acidic to neutral media, the protonated amine ensures high solubility. However, as the pH approaches and exceeds the pKa of the amine, the free base form will precipitate, leading to a sharp decrease in solubility. This is a critical consideration for formulation in alkaline buffer systems or for predicting behavior in the intestinal tract.

-

Organic Solvent Solubility: Based on the "like dissolves like" principle, solubility in polar organic solvents is expected to be significant.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the ammonium and hydroxyl groups. High solubility is predicted.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which should allow for good solubility, although perhaps less than in protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity suggests it will be poorly soluble in these solvents.

-

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[5][6][7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Principle of the Method

The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. At this point, the concentration of the dissolved solute is constant and represents the equilibrium solubility. The key to a trustworthy result is ensuring equilibrium has been truly reached and accurately quantifying the solute in the supernatant.

Materials and Reagents

-

This compound (solid powder)

-

Solvents: Deionized water, pH buffers (1.2, 4.5, 6.8), Ethanol (200 proof), Methanol (HPLC grade), DMSO (ACS grade), etc.

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV or Fluorescence detector

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Experimental Workflow

The entire workflow is designed to be self-validating, with critical control points to ensure data integrity.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial; undissolved solid must be visible throughout the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitation should be vigorous enough to keep the solid suspended.

-

Equilibrium Confirmation (Self-Validation): To ensure equilibrium is reached, sample the vials at successive time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, equilibrium is confirmed.[7] For poorly soluble compounds, this may take up to 72 hours.[5]

-

Phase Separation: Once equilibrium is established, separate the undissolved solid. Centrifugation is the first step, followed by filtering the supernatant through a 0.22 µm syringe filter. Causality: This two-step process is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately dilute a known volume of the clear filtrate into the mobile phase and analyze using a validated analytical method.

Analytical Quantification: A Validated HPLC Method

Since this compound lacks a strong UV chromophore, direct UV detection will be insensitive. A robust method involves pre-column derivatization to attach a UV-active or fluorescent tag.[8][9]

Principle: The primary amine on the molecule reacts with a derivatizing agent to form a product that can be easily detected and quantified.

Recommended Derivatization Agent:

-

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, offering excellent sensitivity.[8][10]

Example HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using A: Phosphate or Acetate Buffer and B: Acetonitrile or Methanol.

-

Detection: Fluorescence Detector (FLD) (e.g., Ex: 230 nm, Em: 450 nm, for OPA derivatives).[10]

-

Calibration: Prepare a series of calibration standards of the parent compound and derivatize them in the exact same manner as the experimental samples. Plot a curve of peak area versus concentration. The linearity (R² > 0.995) of this curve validates the quantification method.

Data Presentation and Interpretation

As quantitative data is determined experimentally, it should be recorded systematically.

Table 2: Template for Recording Experimental Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations (e.g., pH of final solution) |

| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | |

| pH 1.2 Buffer | 25 | [Experimental Value] | [Calculated Value] | |

| pH 6.8 Buffer | 25 | [Experimental Value] | [Calculated Value] | |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Key Factors Influencing Solubility

Effect of pH

The ionization state of the primary amine is the single most important factor for aqueous solubility. The equilibrium between the protonated (soluble) and neutral (less soluble) forms is governed by the solution pH.

Sources

- 1. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US12059409B1 - Pharmaceutical composition for modified release - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0405930A2 - Aqueous pharmaceutical suspension for substantially water insoluble pharmaceutical actives - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US10059801B2 - Polyethers, polyamines, polythioethers, and methods for making same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of (1-Aminocyclohexyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (1-Aminocyclohexyl)methanol hydrochloride (CAS Number: 5460-68-4). The information herein is synthesized from established principles of chemical stability, regulatory guidelines, and the known reactivity of amino alcohols, offering a framework for researchers and drug development professionals to ensure the integrity of this compound in their studies.

Introduction to this compound

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane ring, makes it a versatile building block. However, these same functional groups are susceptible to degradation, making a thorough understanding of its stability profile critical for its effective use in research and development. This guide will delve into the factors influencing its stability, potential degradation pathways, and best practices for storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | |

| Molecular Weight | 165.66 g/mol | |

| Appearance | Solid | |

| CAS Number | 5460-68-4 | [1] |

| Purity | Typically ≥95% | [1] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to its free base form. The primary amine and primary alcohol moieties are the most reactive sites and are therefore the primary focus of stability assessments.

Caption: Chemical structure of this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is paramount.

Storage Conditions:

-

Temperature: Store at room temperature in a cool, dry place.

-

Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

-

Ventilation: Ensure the storage area is well-ventilated.

Handling Precautions:

-

Avoid contact with skin and eyes.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid the formation of dust and aerosols.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from incompatible materials, such as strong oxidizing agents.[2]

-

Avoid exposure to heat, sparks, and open flames.

Stability Profile and Potential Degradation Pathways

Proposed Forced Degradation Studies

A systematic approach to evaluating the stability of this compound would involve subjecting it to a series of stress conditions.

Caption: Proposed workflow for forced degradation studies.

Table of Proposed Stress Conditions:

| Stress Condition | Proposed Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Generally stable due to the protonated amine group. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Potential for minor degradation, but generally stable. |

| Oxidative Degradation | 3-30% H₂O₂, Room Temperature | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. Oxidation of the primary amine. Ring opening under harsh conditions. |

| Thermal Degradation | 80-105°C (solid-state), controlled humidity | Dehydration, polymerization, or decomposition at higher temperatures. |

| Photostability | Exposure to light according to ICH Q1B guidelines | Potential for photo-oxidation or other light-induced reactions. |

Predicted Degradation Pathways

Based on the chemical nature of amino alcohols, several degradation pathways can be postulated.

Oxidative Degradation: This is likely the most significant degradation pathway. The primary alcohol can be oxidized to the corresponding aldehyde, which could potentially cyclize with the amine to form a lactam, especially under more forceful conditions. The primary amine is also susceptible to oxidation.

Sources

- 1. This compound 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. youtube.com [youtube.com]

- 5. ikev.org [ikev.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

(1-Aminocyclohexyl)methanol hydrochloride is a fascinating yet underexplored bifunctional molecule. Possessing both a primary amine and a primary alcohol on a rigid cyclohexane scaffold, it presents a unique three-dimensional structure that is of increasing interest in medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, offering field-proven insights for researchers and developers. While the specific historical discovery of this salt is not well-documented in readily available literature, its synthesis logically follows the mid-20th-century development of its parent amino acid, 1-aminocyclohexanecarboxylic acid. This guide will therefore focus on the practical aspects of its preparation and use.

I. Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 5460-68-4 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO | [2] |

| Molecular Weight | 165.66 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Room temperature, under inert atmosphere | [1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include broad multiplets for the cyclohexyl protons, a singlet or multiplet for the methylene protons adjacent to the hydroxyl group, and signals for the amine and hydroxyl protons which may be broad and exchangeable with D₂O.

-

¹³C NMR: The spectrum should show distinct signals for the quaternary carbon bonded to the amine and hydroxymethyl group, the methylene carbon of the hydroxymethyl group, and the carbons of the cyclohexane ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches (around 2850-2950 cm⁻¹), and C-N and C-O stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum of the free base, (1-aminocyclohexyl)methanol, would show a molecular ion peak (M⁺) at m/z 129.11.

II. Synthesis of this compound

The most common and logical synthetic route to this compound is via the reduction of a 1-aminocyclohexanecarboxylic acid derivative. This approach leverages a readily available starting material.

Conceptual Synthesis Pathway:

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is based on standard procedures for the reduction of amino esters with lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Part A: Esterification of 1-Aminocyclohexanecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-aminocyclohexanecarboxylic acid in anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. The resulting crude ester can be used directly in the next step or purified by crystallization.

Part B: Reduction of the Ester to the Amino Alcohol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Addition of Ester: Dissolve the crude methyl 1-aminocyclohexanecarboxylate from Part A in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-4 hours.

-

Quenching: (EXTREME CAUTION) Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench any excess LiAlH₄. This is a highly exothermic process that liberates hydrogen gas.

-

Work-up: After the effervescence has ceased, carefully add water and then a solution of sodium hydroxide to precipitate the aluminum salts. Filter the mixture through a pad of celite and wash the filter cake with THF.

-

Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude (1-aminocyclohexyl)methanol.

Part C: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude (1-aminocyclohexyl)methanol in a suitable organic solvent such as diethyl ether or isopropanol.

-

Precipitation: Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound. The product can be further purified by recrystallization.

III. Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its rigid cyclic structure and the presence of two reactive functional groups at a quaternary center allow for the creation of diverse chemical libraries with well-defined three-dimensional shapes.

Potential as a Scaffold in Medicinal Chemistry:

The cyclohexane ring provides a non-aromatic, conformationally restricted core. The amino and hydroxymethyl groups can be selectively functionalized to introduce pharmacophoric features, making it an attractive starting point for the development of novel therapeutic agents. While specific examples in late-stage clinical development are not prominent in the literature, its structural motifs are found in compounds investigated for a range of biological targets.

Use as an Intermediate in Patented Syntheses:

While direct patent applications for the use of this compound are not abundant, related structures are key intermediates in the synthesis of various compounds. For instance, pyrazine derivatives, which have been investigated as cannabinoid receptor 2 agonists for potential therapeutic use in cardiovascular and inflammatory diseases, can be synthesized from precursors with similar aminocycloalkane methanol structures[4][5]. The synthesis of such compounds often involves the coupling of the amino group with a heterocyclic core, followed by further modification of the hydroxyl group.

Workflow for Utilizing this compound in Library Synthesis:

Sources

- 1. This compound | 5460-68-4 [sigmaaldrich.com]

- 2. This compound 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]

- 3. Page loading... [guidechem.com]

- 4. US9403808B2 - Pyrazine derivatives - Google Patents [patents.google.com]

- 5. RU2612138C2 - ÐовÑе пÑоизводнÑе пиÑазина - Google Patents [patents.google.com]

(1-Aminocyclohexyl)methanol Hydrochloride Derivatives and Analogs: A Medicinal Chemistry Perspective

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The (1-aminocyclohexyl)methanol scaffold is a privileged structural motif in modern medicinal chemistry. Characterized by a rigid cyclohexane ring bearing a geminal amino group and a hydroxymethyl substituent, this core offers a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from enzyme inhibition to antiproliferative and antimicrobial effects. This technical guide provides an in-depth exploration of the (1-aminocyclohexyl)methanol core, its synthesis, derivatization strategies, and its application in drug discovery. We will delve into specific case studies, supported by detailed protocols and structure-activity relationship (SAR) analyses, to provide researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.

Chapter 1: The Core Moiety - Physicochemical Properties and Synthetic Foundations

The parent compound, (1-aminocyclohexyl)methanol, is a crystalline solid typically supplied as a hydrochloride salt to improve stability and solubility.[1][2] Understanding its fundamental properties and synthesis is the first step toward unlocking its therapeutic potential.

Physicochemical Profile

A summary of the key physicochemical properties of the parent compound and its hydrochloride salt is presented below. These parameters are crucial for initial assessments of drug-likeness and for planning synthetic modifications.

| Property | (1-Aminocyclohexyl)methanol | (1-Aminocyclohexyl)methanol HCl | Source |

| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO | [2][3] |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [2][3] |

| Physical Form | Solid | Solid | [1][3] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | 46.25 Ų | [4] |

| logP (calculated) | 0.4962 | N/A | [4] |

| Hydrogen Bond Donors | 2 | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | 2 | [4] |

| Storage | Room Temperature | Inert atmosphere, room temp. | [1][5] |

Foundational Synthesis: Racemic and Asymmetric Routes

The synthesis of the core scaffold can be approached through several routes, with the choice depending on the need for stereochemical control.

1.2.1 Racemic Synthesis

A common and cost-effective method to produce the racemic mixture involves the reduction of 1-aminocyclohexanecarboxylic acid or its esters. This approach is suitable for initial screening libraries where stereochemistry is not the primary focus.

1.2.2 Asymmetric Synthesis: The Path to Enantiopurity

For many biological targets, chirality is critical for activity and selectivity. The synthesis of enantiomerically enriched amino alcohols is therefore highly desirable.[6][7] A practical approach, demonstrated in the synthesis of intermediates for mPGES-1 inhibitors, involves the resolution of a racemic mixture via chiral chromatography.[8] This method allows for the production of gram quantities of enantiomerically pure material, which is essential for preclinical development.[8]

Alternatively, biocatalytic methods using engineered amine dehydrogenases offer a green and highly selective route to chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones.[6]

Caption: Synthetic pathways to (1-aminocyclohexyl)methanol.

Chapter 2: Navigating Chemical Space - Strategies for Derivatization

The true power of the (1-aminocyclohexyl)methanol scaffold lies in its potential for derivatization at two key points: the primary amine and the primary alcohol. This allows for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key points for derivatization of the core scaffold.

Amine Group Modifications

The primary amine is a versatile handle for introducing a wide array of functionalities.

-

Amides and Sulfonamides: Acylation or sulfonylation introduces groups that can form critical hydrogen bonds with protein targets and modulate physicochemical properties. Thiazole and sulfonamide moieties, for example, are privileged scaffolds in drug discovery known for various bioactivities.[9]

-

Secondary/Tertiary Amines: Reductive amination or alkylation can introduce lipophilic groups to enhance membrane permeability or basic groups to modulate solubility and pKa.

Alcohol Group Modifications

The primary alcohol can be modified to alter polarity and introduce new interaction points.

-

Ethers: Formation of ethers can increase lipophilicity and metabolic stability.

-

Esters: Esterification can create prodrugs that are cleaved in vivo to release the active parent compound.

-

Carbamates: Linking to the alcohol via a carbamate can introduce functionalities similar to amides.

Bioisosteric Replacements

In lead optimization, replacing functional groups with bioisosteres—substituents with similar physical or chemical properties—is a powerful strategy. For instance, an amide bond, which can be susceptible to metabolic cleavage, might be replaced with a more stable triazole ring, which mimics the geometry and hydrogen bonding capabilities of the original amide.

Chapter 3: Biological Targets and Mechanisms of Action

Derivatives of the (1-aminocyclohexyl)methanol scaffold have shown promise against a variety of biological targets. This section explores several case studies.

Case Study: Antiproliferative Agents

Nitrogen heterocycles are essential components in many pharmacologically active compounds.[10] Fused benzimidazole derivatives incorporating amino side chains have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[10]

Key Findings:

-

The position of the amino side chain on the pentacyclic skeleton significantly influences biological activity.[10]

-

Certain derivatives exhibit potent inhibitory effects at submicromolar concentrations, designating them as promising lead compounds.[10]

-

The mechanism of action for some of these compounds involves a mixed binding mode with DNA and RNA, including intercalation and binding along the polynucleotide backbone.[10]

| Compound Example (Conceptual) | Cancer Cell Line | IC₅₀ (µM) | Source |

| Pentacyclic Benzimidazole 6 | Z-138 (Mantle cell lymphoma) | 0.3 | [10] |

| Pentacyclic Benzimidazole 6 | Capan-1 (Pancreatic adenocarcinoma) | 1.8 | [10] |

| Amido-substituted derivative 25 | Z-138 (Mantle cell lymphoma) | 2.1 | [10] |

Case Study: mPGES-1 Inhibitors for Inflammation

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade. A practical, gram-scale synthesis of enantiomerically enriched [(1S,3S)-3-Aminocyclohexyl]methanol has been developed as a key intermediate for potent mPGES-1 inhibitors.[8] While this is an analog (a 1,3-substituted isomer), the synthetic strategies and biological relevance are highly informative for the 1,1-substituted core. The work highlights the importance of stereochemistry for achieving potent biological activity.[8]

Case Study: Antimicrobial and Antiviral Potential

Cyclohexylamine derivatives have been reported to possess antimicrobial activity.[11] For example, 2-(p-hydroxyphenyl)cyclohexylamides have shown activity against S. typhi, V. cholera, and B. subtilis.[11] While distinct from the (1-aminocyclohexyl)methanol core, these findings suggest that the cyclohexylamine moiety is a valid starting point for developing anti-infective agents. Similarly, other heterocyclic structures, such as coumarins, have demonstrated broad-spectrum antibacterial, antifungal, and antiviral properties, providing a strategic blueprint for derivatization.[12]

Chapter 4: Structure-Activity Relationship (SAR) Deep Dive

Structure-activity relationship (SAR) analysis is the process of linking the chemical structure of a compound to its biological activity.[13] For the (1-aminocyclohexyl)methanol class, SAR studies aim to identify which structural modifications enhance potency and selectivity.[14][15]

Caption: Iterative cycle of a Structure-Activity Relationship study.

General SAR Principles for Cyclohexylamine-based Scaffolds:

-

Stereochemistry is Key: As seen with the mPGES-1 inhibitors, the absolute configuration of stereocenters on the cyclohexyl ring can be critical for target engagement.[8]

-

Amine Substitution Dictates Interactions: The nature of the substituent on the amino group often governs the key binding interactions (e.g., hydrogen bonding, salt bridges). In many kinase inhibitors, for example, a specific hydrogen bond from an N-H group is essential for activity.[13]

-

Hydroxymethyl Group as a Polarity Modulator: The -CH₂OH group provides a point of polarity and a hydrogen bond donor/acceptor. Modifying it to an ether or ester can systematically probe the lipophilicity requirements of the binding pocket.

-

Cyclohexyl Ring as a Rigid Scaffold: The cyclohexane ring serves to orient the amine and alcohol functionalities in a defined spatial arrangement. Substitutions on the ring itself can be used to block metabolic hotspots or to introduce additional interactions with the target protein.

A systematic SAR exploration, often guided by computational modeling, is crucial for converting a modestly active "hit" compound into a potent and selective "lead" candidate.[9][16]

Appendix: Experimental Protocols

Protocol: General Synthesis of an N-Acylated (1-Aminocyclohexyl)methanol Derivative

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize N-((1-(hydroxymethyl)cyclohexyl))acetamide from (1-aminocyclohexyl)methanol hydrochloride.

Materials:

-

This compound (1.0 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Acetyl chloride (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M).

-

Basification: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.2 eq) dropwise to the suspension. The initial equivalent neutralizes the HCl salt, and the second acts as a base for the reaction. Stir for 15 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The washes remove excess reagents and inorganic salts, simplifying purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure N-((1-(hydroxymethyl)cyclohexyl))acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- (1-Aminocyclohexyl)methanol. (n.d.). PubChem. [Link]

- (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. (n.d.). Chemsrc. [Link]

- Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett. [Link]

- Synthesis and biological activity of cyclohexylamine derivatives. (n.d.).

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). Molecules, MDPI. [Link]

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). PeerJ, PMC, NIH. [Link]

- Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. (2024). Scientific Reports, PubMed Central. [Link]

- Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. (n.d.). ChemRxiv. [Link]

- (PDF) Biological activity of methanol extract from Nostoc sp. N42 and Fischerella sp. S29 isolated from aquatic and terrestrial ecosystems. (2020).

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

- A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.). P&G. [Link]

- Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

- Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. [Link]

- Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890. (2019). ChemMedChem, PubMed. [Link]

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2020). Molecules, MDPI. [Link]

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2009). Journal of the Korean Chemical Society, PMC, PubMed Central. [Link]

Sources

- 1. This compound | 5460-68-4 [sigmaaldrich.com]

- 2. This compound 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]

- 3. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Toxicological Profile of (1-Aminocyclohexyl)methanol hydrochloride

A Framework for Assessment in the Absence of Comprehensive Data

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known toxicological profile of (1-Aminocyclohexyl)methanol hydrochloride (CAS No. 5460-68-4), a compound of interest in pharmaceutical research and development. Recognizing the current scarcity of dedicated toxicological studies for this specific molecule, this document establishes a framework for its toxicological assessment. By integrating available safety data, leveraging a read-across approach with the structurally related compound cyclohexylamine, and detailing the requisite experimental protocols according to international guidelines, this guide offers a robust scientific pathway for researchers, scientists, and drug development professionals to evaluate its safety profile. The ensuing discussion emphasizes the causality behind experimental choices and underscores the importance of a self-validating system of protocols for ensuring scientific integrity.

Introduction and Current Data Landscape

This compound is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical agents. Its structural motif, featuring a primary amine and a primary alcohol on a cyclohexane ring, makes it a versatile building block. However, a thorough review of the scientific literature and regulatory databases reveals a significant data gap in its toxicological profile. While basic safety information is available from suppliers, comprehensive studies on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are not publicly accessible.

This guide, therefore, serves a dual purpose: to collate and interpret the existing information and to provide a detailed roadmap for the systematic toxicological evaluation of this compound. This approach not only addresses the immediate need for a safety assessment of this compound but also provides a transferable methodology for other novel chemical entities with limited toxicological data.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount in toxicology, as these characteristics can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for local irritation.

| Property | Value | Source |

| CAS Number | 5460-68-4 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature, inert atmosphere |

Hazard Identification and Initial Safety Assessment

The initial safety assessment of this compound is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as provided by suppliers.

GHS Classification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictograms: GHS07 (Exclamation Mark).

These classifications suggest that the compound poses a moderate acute hazard, primarily related to irritation of the skin, eyes, and respiratory tract, and is harmful upon ingestion.

Precautionary Statements

A comprehensive set of precautionary statements accompanies the hazard classifications, emphasizing the need for appropriate personal protective equipment (PPE) and safe handling procedures. Key recommendations include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.

The Read-Across Approach: Leveraging Data from Structural Analogues

In the absence of specific toxicological data, the read-across approach is a scientifically valid method to predict the toxicity of a substance by using data from one or more structurally similar chemicals.[2][3][4][5][6] The underlying principle is that similar chemical structures are likely to have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological profiles.

Rationale for Selecting Cyclohexylamine as an Analogue

For this compound, cyclohexylamine (CAS No. 108-91-8) is a relevant structural analogue. Both molecules share the core cyclohexylamine moiety, which is likely to be a key determinant of their biological activity. While this compound possesses a methanol group at the 1-position, the toxicological data for cyclohexylamine can provide valuable insights into the potential systemic effects of the aminocyclohexane ring.

Toxicological Profile of Cyclohexylamine

Cyclohexylamine is a well-studied compound with a more extensive toxicological database.

| Toxicological Endpoint | Cyclohexylamine Data | Source |

| Acute Oral Toxicity (Rat) | LD50 = 432 mg/kg | [7] |

| Acute Dermal Toxicity (Rabbit) | LD50 = 277 mg/kg | [7] |

| Skin Corrosion/Irritation | Corrosive | [7][8] |

| Eye Damage/Irritation | Causes serious eye damage | [7][8] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | [7][8] |

| Target Organ Toxicity | May cause damage to the liver and kidneys upon repeated exposure | [8] |

The high acute toxicity and corrosive nature of cyclohexylamine, along with its suspected reproductive toxicity, signal a need for significant caution when handling this compound.[7][8][9] The presence of the methanol group in the target compound may modulate this toxicity, potentially through altered metabolism, but the inherent hazards of the cyclohexylamine structure should be considered a starting point for risk assessment.

Proposed Toxicological Testing Workflow

To build a comprehensive toxicological profile for this compound, a tiered testing strategy is recommended, adhering to internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). This approach ensures data quality, regulatory acceptance, and a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered approach to the toxicological evaluation of this compound.

Tier 1: In Vitro and Acute Toxicity Studies

The initial tier of testing focuses on local tolerance, acute systemic toxicity, and genotoxic potential using primarily in vitro methods to minimize animal use.

-

Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[10][11][12][13]

-

Methodology:

-

A reconstructed human epidermis (RhE) model is exposed to this compound for a defined period.[10][13]

-

Following exposure, the tissue viability is assessed using a colorimetric assay (e.g., MTT assay).[10][13]

-

A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[10][11][13]

-

-

Causality: This assay provides a mechanistic understanding of the compound's potential to cause cytotoxicity in the epidermal layers of the skin, leading to an inflammatory response.

-

Protocol: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage).

-

Methodology:

-

Similar to the skin irritation test, an RhCE model is treated with the test substance.

-

Cell viability is measured to determine the potential for eye irritation.

-

-

Causality: This test evaluates the cytotoxic effect of the compound on the corneal epithelium, which is a key initiating event in eye irritation. Should results indicate potential for serious eye damage, further in vivo testing under strict ethical guidelines may be considered.[14][15][16][17][18]

-

Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).[19][20]

-

Methodology:

-

A stepwise procedure is used with a small number of animals per step.

-

The outcome of each step (survival or death) determines the dose for the next step.

-

The method allows for the classification of the substance into one of several toxicity classes based on the observed mortality.[20]

-

-

Causality: This study provides a quantitative measure of the acute lethal dose (LD50) and helps to identify the target organs of acute toxicity through clinical observations and post-mortem examinations. This is a critical step for hazard classification and for dose selection in subsequent repeated-dose studies.

A battery of in vitro tests is required to assess the potential of a substance to induce genetic mutations or chromosomal damage.[21][22][23][24][25]

-

Bacterial Reverse Mutation Test (Ames Test):

-

Protocol: OECD Test Guideline 471.

-

Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation. A significant increase in the number of revertant colonies indicates mutagenicity.

-

Causality: This assay detects point mutations (gene mutations) caused by the test substance or its metabolites.

-

-

In Vitro Mammalian Cell Micronucleus Test:

-

Protocol: OECD Test Guideline 487.

-

Methodology: Cultured mammalian cells are exposed to the test substance. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[22]

-

Causality: This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects.

-

Tier 2: Repeated Dose and In Vivo Genotoxicity Studies

If the Tier 1 studies indicate a cause for concern, or for compounds intended for applications involving repeated human exposure, Tier 2 studies are warranted.

-

Protocol: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents).

-

Methodology:

-

The test substance is administered daily to groups of rodents at three or more dose levels for 28 days.

-

Detailed clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology are evaluated.

-

-

Causality: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It helps to identify target organs and to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Protocol: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).

-

Methodology:

-

The test substance is administered to rodents, typically by the oral route.

-

Bone marrow or peripheral blood is collected and analyzed for the presence of micronucleated erythrocytes.

-

-